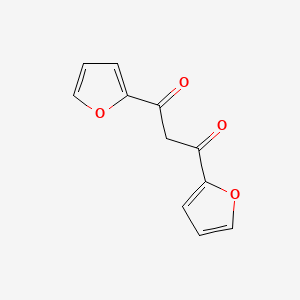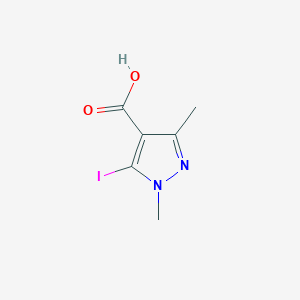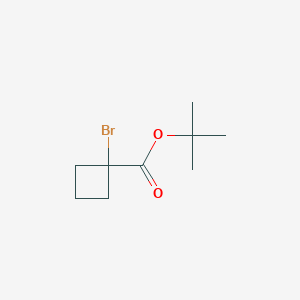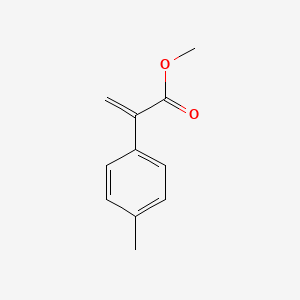![molecular formula C10H18ClN B13494120 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellanes . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic approaches such as carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- (3-Cyclobutylbicyclo[1.1.1]pentan-1-yl)methanol
Uniqueness
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is unique due to its specific bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-7-9-4-10(5-9,6-9)8-2-1-3-8;/h8H,1-7,11H2;1H |
Clé InChI |
HDMNSXHPYYNTDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C23CC(C2)(C3)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


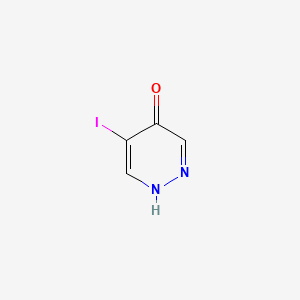
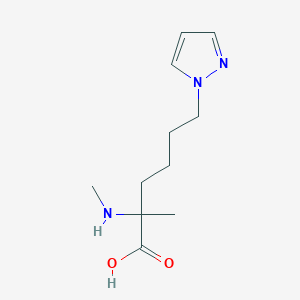
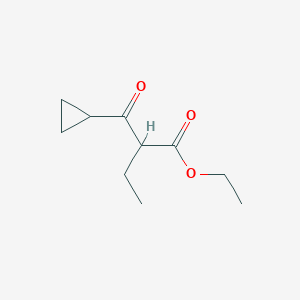
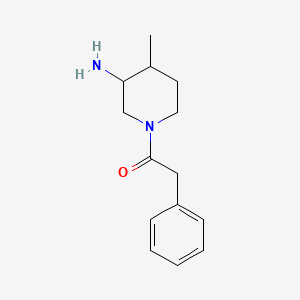
amine hydrochloride](/img/structure/B13494075.png)
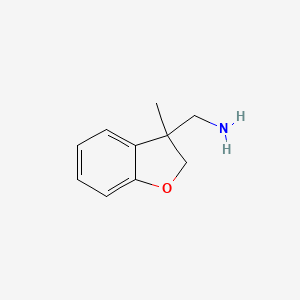
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
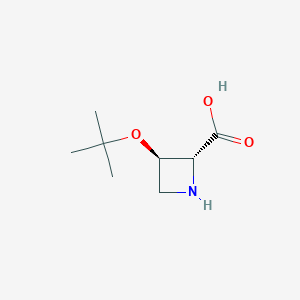
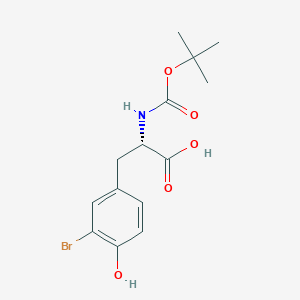
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
